![molecular formula C5H4N2OS B2750682 1H-Thieno[2,3-d]imidazol-2(3H)-one CAS No. 71309-43-8](/img/structure/B2750682.png)
1H-Thieno[2,3-d]imidazol-2(3H)-one
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Overview
Description
1H-Thieno[2,3-d]imidazol-2(3H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[2,3-d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally benign solvents and catalysts is also a focus to ensure sustainable production processes.
Chemical Reactions Analysis
Types of Reactions: 1H-Thieno[2,3-d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the thiophene or imidazole rings can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or imidazole rings.
Scientific Research Applications
Medicinal Chemistry
1H-Thieno[2,3-d]imidazol-2(3H)-one has shown significant promise in the realm of drug development due to its diverse biological activities. Notably, it has been identified as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms. This inhibition can lead to the induction of cell death in cancer cells, making it a candidate for cancer therapy .
Biological Activity:
- Cancer Therapy: The compound's ability to inhibit PARP suggests that it could enhance the efficacy of existing cancer treatments by preventing the repair of DNA damage in tumor cells .
- Anti-inflammatory Properties: Research indicates potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease management .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, often involving modifications that enhance its pharmacological properties. The compound's structure allows for numerous derivatives to be created, each potentially exhibiting unique biological activities.
Common Synthetic Methods:
- Reaction with ethyl thioglycollate under basic conditions yields various derivatives with different functional groups .
- Modifications at specific positions on the imidazole ring can lead to enhanced activity against biological targets .
Material Science Applications
Beyond medicinal uses, this compound has applications in material science. For instance, poly(1H-thieno[3,4-d]imidazol-2(3H)-one) derivatives have been explored for their electrochromic properties, making them suitable for use in electronic devices such as e-paper .
Electrochromic Properties:
- The polymer forms derived from this compound exhibit color-changing properties when an electric current is applied, indicating potential applications in display technologies .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- A study exploring the interactions between this compound and biological targets revealed its mechanism as a PARP inhibitor. This research provided insights into its potential therapeutic applications in oncology .
- Another investigation into its electrochromic properties demonstrated that derivatives could be utilized in innovative electronic applications such as smart displays .
Mechanism of Action
The mechanism by which 1H-Thieno[2,3-d]imidazol-2(3H)-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and the nature of the derivative being studied.
Comparison with Similar Compounds
1H-Imidazole: A simpler heterocycle with a wide range of applications in medicinal chemistry.
Thiophene: Another sulfur-containing heterocycle used in the synthesis of pharmaceuticals and materials.
Benzimidazole: A fused ring system similar to 1H-Thieno[2,3-d]imidazol-2(3H)-one, known for its biological activities.
Uniqueness: this compound is unique due to its fused ring system, which combines the properties of both thiophene and imidazole. This structural feature imparts distinct electronic and steric characteristics, making it a valuable scaffold for the development of novel compounds with diverse applications.
Biological Activity
1H-Thieno[2,3-d]imidazol-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused thieno-imidazole ring system, which contributes to its unique chemical reactivity and biological activity. The molecular formula is C5H4N2OS, and it has been studied for its potential as a building block in medicinal chemistry.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, derivatives of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains of Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
Compound C | Mycobacterium tuberculosis | 4 µg/mL |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation .
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 15.0 | Inhibition of PI3K/Akt pathway |
A549 (Lung) | 10.0 | Cell cycle arrest at G1 phase |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It may inhibit key enzymes or receptors involved in disease processes:
- Enzyme Inhibition : The compound has been noted to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression .
- Receptor Modulation : Interaction with specific receptors can lead to downstream effects that modulate cellular responses, contributing to its anticancer effects .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability with an IC50 value lower than that of standard treatments .
- Cancer Cell Line Study : Another research focused on the effects of this compound on various cancer cell lines. The findings revealed that it effectively inhibited tumor growth in vitro and showed potential for further development as an anticancer agent .
Properties
IUPAC Name |
1,3-dihydrothieno[2,3-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2H,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLVBDIMPJJOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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